Cas no 91843-34-4 (Ethyl 3-(aminomethyl)benzoate hydrochloride)

Ethyl 3-(aminomethyl)benzoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(aminomethyl)benzoate hydrochloride

- 3-(Aminomethyl)-benzoic acidethylesterhydrochloride

- SY161686

- SB79050

- Benzoic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride

- 3-(Aminomethyl)-benzoic acid ethyl ester HCl

- AKOS022177323

- EN300-155409

- Ethyl 3-(aminomethyl)benzoate HCl

- 3-(Aminomethyl)-benzoic acidethylesterHCl

- s11364

- ethyl 3-(aminomethyl)benzoate;hydrochloride

- MFCD16660252

- 91843-34-4

- Ethyl3-(aminomethyl)benzoatehydrochloride

- ETHYLBENZOATE,3-(AMINOMETHYL) HYDROCHLORIDE

-

- MDL: MFCD16660252

- インチ: InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-4-8(6-9)7-11;/h3-6H,2,7,11H2,1H3;1H

- InChIKey: ZCJPKKXXARXXCJ-UHFFFAOYSA-N

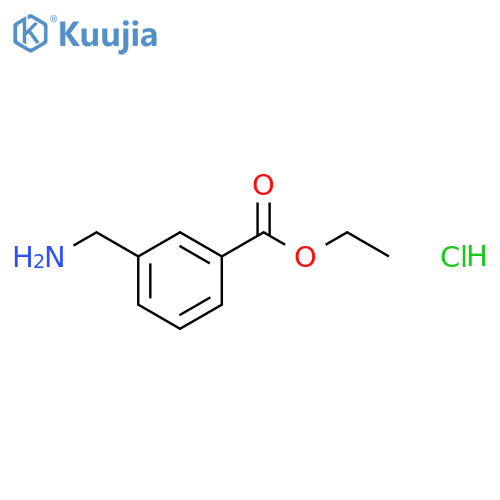

- ほほえんだ: CCOC(=O)C1=CC=CC(=C1)CN.Cl

計算された属性

- せいみつぶんしりょう: 215.071

- どういたいしつりょう: 215.071

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 170

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3A^2

Ethyl 3-(aminomethyl)benzoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB496209-5g |

3-(Aminomethyl)-benzoic acid ethyl ester HCl; . |

91843-34-4 | 5g |

€254.70 | 2024-08-02 | ||

| Enamine | EN300-155409-0.05g |

ethyl 3-(aminomethyl)benzoate hydrochloride |

91843-34-4 | 95% | 0.05g |

$60.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y0991596-5g |

3-(Aminomethyl)-benzoic acidethylesterhydrochloride |

91843-34-4 | 95% | 5g |

$650 | 2024-08-02 | |

| Alichem | A019094453-1g |

Ethyl 3-(aminomethyl)benzoate hydrochloride |

91843-34-4 | 95% | 1g |

$893.80 | 2023-08-31 | |

| Enamine | EN300-155409-0.25g |

ethyl 3-(aminomethyl)benzoate hydrochloride |

91843-34-4 | 95% | 0.25g |

$126.0 | 2023-06-08 | |

| Enamine | EN300-155409-2.5g |

ethyl 3-(aminomethyl)benzoate hydrochloride |

91843-34-4 | 95% | 2.5g |

$436.0 | 2023-06-08 | |

| 1PlusChem | 1P019GAF-1g |

Ethyl 3-(aminomethyl)benzoate hydrochloride |

91843-34-4 | 95% | 1g |

$61.00 | 2025-03-03 | |

| Enamine | EN300-155409-10000mg |

ethyl 3-(aminomethyl)benzoate hydrochloride |

91843-34-4 | 95.0% | 10000mg |

$1337.0 | 2023-09-25 | |

| A2B Chem LLC | AV19831-1g |

Ethyl 3-(aminomethyl)benzoate hydrochloride |

91843-34-4 | 95% | 1g |

$52.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJZHC128-1-500mg |

ethyl 3-(aminomethyl)benzoate hydrochloride |

91843-34-4 | 95% | 500mg |

¥1382.0 | 2024-04-16 |

Ethyl 3-(aminomethyl)benzoate hydrochloride 関連文献

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

Ethyl 3-(aminomethyl)benzoate hydrochlorideに関する追加情報

Ethyl 3-(aminomethyl)benzoate hydrochloride (CAS No. 91843-34-4): A Comprehensive Overview

Ethyl 3-(aminomethyl)benzoate hydrochloride, with the chemical formula C10H14N2O2·HCl, is a compound of significant interest in the field of pharmaceutical research and development. This compound, identified by its CAS number 91843-34-4, has garnered attention due to its potential applications in various biochemical pathways and its role as an intermediate in the synthesis of more complex molecules. The hydrochloride salt form enhances its solubility and stability, making it a valuable asset in laboratory settings and industrial processes.

The< strong>Ethyl 3-(aminomethyl)benzoate hydrochloride molecule possesses a benzoate core substituted with an aminomethyl group, which introduces a versatile amine functionality. This structural feature allows for further chemical modifications, making it a useful building block in medicinal chemistry. The hydrochloride form ensures that the compound remains in an ionized state, which can be advantageous for certain biological applications where ionization state plays a critical role in absorption and distribution.

In recent years, there has been growing interest in the pharmacological properties of benzoate derivatives. Studies have shown that compounds containing the benzoate moiety can exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the aminomethyl group in Ethyl 3-(aminomethyl)benzoate hydrochloride adds an additional layer of complexity, potentially influencing its interaction with biological targets. This compound has been explored as a precursor in the synthesis of more complex pharmacophores designed to modulate specific signaling pathways.

One of the most compelling aspects of Ethyl 3-(aminomethyl)benzoate hydrochloride is its potential role in drug discovery. The benzoate core is a well-known scaffold in medicinal chemistry, with numerous examples of drugs approved for various therapeutic uses. By modifying this core structure, researchers can fine-tune the pharmacological properties of the compound. The aminomethyl group provides a site for further functionalization, allowing for the creation of derivatives with enhanced binding affinity or selectivity.

Recent studies have highlighted the importance of amine-containing compounds in therapeutic applications. Amines are key components in many bioactive molecules and often serve as critical recognition elements in protein-protein interactions. Ethyl 3-(aminomethyl)benzoate hydrochloride, with its integrated amine functionality, could be a valuable tool for developing new drugs targeting these interactions. For instance, it has been investigated as a potential ligand for enzymes involved in metabolic disorders and as a component in formulations designed to enhance drug delivery systems.

The hydrochloride salt form of Ethyl 3-(aminomethyl)benzoate offers several practical advantages. Enhanced solubility compared to the free base form makes it more suitable for formulation into pharmaceutical products. Additionally, the stability provided by the hydrochloride salt ensures that the compound remains viable for extended periods under various storage conditions. These properties make it an attractive candidate for both academic research and industrial applications.

In conclusion, Ethyl 3-(aminomethyl)benzoate hydrochloride (CAS No. 91843-34-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the benzoate core and aminomethyl group, make it a versatile intermediate for synthesizing more complex molecules. The hydrochloride salt form enhances its utility by improving solubility and stability. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and biochemical studies.

91843-34-4 (Ethyl 3-(aminomethyl)benzoate hydrochloride) 関連製品

- 93071-65-9(Methyl 3-(aminomethyl)benzoate)

- 18469-52-8(Methyl 4-(aminomethyl)benzoate)

- 366-84-7(Ethyl 4-(aminomethyl)benzoate)

- 21929-69-1(Z-ALA-GLY-GLY-OH)

- 1805125-64-7(4-(Difluoromethyl)-3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine)

- 2905-68-2(Methyl 3,4-dichlorobenzoate)

- 1443287-85-1(4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine)

- 1218911-16-0(Carisoprodol-D7 solution)

- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)

- 297765-50-5((S)-1-(4-Bromophenyl)-2-azidoethanol)